molecular formula C7H5BrF3NO B13941856 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1256804-63-3

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B13941856
CAS No.: 1256804-63-3
M. Wt: 256.02 g/mol
InChI Key: DCJXZFDKBKRFHR-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H5BrF3NO It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 3,5-Bis(trifluoromethyl)pyridine

Uniqueness

3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, methoxy, and trifluoromethyl groups provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

1256804-63-3

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

3-bromo-4-methoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-4(7(9,10)11)2-12-3-5(6)8/h2-3H,1H3

InChI Key

DCJXZFDKBKRFHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(F)(F)F)Br

Origin of Product

United States

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